molecular formula C5H5F7O B12569484 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane CAS No. 200501-98-0

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane

Cat. No.: B12569484
CAS No.: 200501-98-0
M. Wt: 214.08 g/mol
InChI Key: CVIXMBCGUZGAQK-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C₅H₅F₇O and a molecular weight of 214.0814 g/mol . This compound is characterized by its unique structure, which includes both tetrafluoro and trifluoromethoxy groups. It is often used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluorobutane with trifluoromethanol in the presence of a catalyst . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its interactions with other molecules. Its fluorinated groups can engage in strong interactions with other fluorinated compounds, leading to unique reactivity patterns. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of tetrafluoro and trifluoromethoxy groups, which confer unique stability and reactivity patterns not seen in other similar compounds.

Properties

CAS No.

200501-98-0

Molecular Formula

C5H5F7O

Molecular Weight

214.08 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

InChI

InChI=1S/C5H5F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H2,1H3

InChI Key

CVIXMBCGUZGAQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(OC(F)(F)F)F

Origin of Product

United States

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